molecular formula C13H12BrNO3 B5693322 5-bromo-N-(4-methoxybenzyl)-2-furamide CAS No. 545438-21-9

5-bromo-N-(4-methoxybenzyl)-2-furamide

Cat. No. B5693322
CAS RN: 545438-21-9
M. Wt: 310.14 g/mol
InChI Key: FFVGCUVFUWKYAQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxybenzyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. The purpose of

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxybenzyl)-2-furamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of specific enzymes involved in inflammation and cancer cell growth. Additionally, 5-bromo-N-(4-methoxybenzyl)-2-furamide has been shown to modulate specific signaling pathways involved in neuronal survival and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(4-methoxybenzyl)-2-furamide has various biochemical and physiological effects. This compound has been shown to reduce the levels of specific pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, 5-bromo-N-(4-methoxybenzyl)-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to increase neuronal survival and reduce oxidative stress in vitro.

Advantages and Limitations for Lab Experiments

5-bromo-N-(4-methoxybenzyl)-2-furamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in reducing inflammation and inhibiting cancer cell growth in animal models. Additionally, this compound has been shown to increase neuronal survival and reduce oxidative stress in vitro. However, a limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments. Furthermore, the potential side effects of this compound are not fully known, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-methoxybenzyl)-2-furamide. One direction is to investigate the potential use of this compound in the treatment of specific inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its use in lab experiments. Furthermore, the potential side effects of this compound need to be thoroughly investigated to determine its safety for use in humans. Overall, 5-bromo-N-(4-methoxybenzyl)-2-furamide has shown promising results in various fields of scientific research and has potential for future applications.

Synthesis Methods

The synthesis of 5-bromo-N-(4-methoxybenzyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 4-methoxybenzylamine in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain 5-bromo-N-(4-methoxybenzyl)-2-furamide. This method has been optimized for high yield and purity of the final product.

Scientific Research Applications

5-bromo-N-(4-methoxybenzyl)-2-furamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, this compound has been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells in vitro. Furthermore, 5-bromo-N-(4-methoxybenzyl)-2-furamide has been studied for its potential use in neurological disorders as it has been shown to increase neuronal survival and reduce oxidative stress in vitro.

properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-17-10-4-2-9(3-5-10)8-15-13(16)11-6-7-12(14)18-11/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVGCUVFUWKYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357095
Record name KUC100042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

CAS RN

545438-21-9
Record name KUC100042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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